5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide
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Overview
Description
5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₉H₁₂BrNO₂S. This compound is characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of N-ethyl-2-methylbenzene-1-sulfonamide using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-2-methylbenzene-1-sulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its sulfonamide group, which is a common pharmacophore.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid, inhibiting enzymes involved in folic acid metabolism . This inhibition can disrupt bacterial growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H12BrNO2S |
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Molecular Weight |
278.17 g/mol |
IUPAC Name |
5-bromo-N-ethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
ABFQQNGUCTXUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)C |
Origin of Product |
United States |
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